molecular formula C17H20BN3O3 B13098406 N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13098406
M. Wt: 325.2 g/mol
InChI Key: FFBLZKPPZGSYND-UHFFFAOYSA-N
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Description

N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing compound featuring a pyridazine ring linked via an amide bond to a benzamide scaffold. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science for constructing biaryl systems . This compound is synthesized through coupling reactions involving boronic acid precursors and pyridazine derivatives, as inferred from analogous syntheses in the evidence .

Properties

Molecular Formula

C17H20BN3O3

Molecular Weight

325.2 g/mol

IUPAC Name

N-pyridazin-3-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)13-9-7-12(8-10-13)15(22)20-14-6-5-11-19-21-14/h5-11H,1-4H3,(H,20,21,22)

InChI Key

FFBLZKPPZGSYND-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Intermediate: The initial step often involves the reaction of 4-bromoaniline with benzoyl chloride to form 4-bromobenzamide.

    Borylation Reaction: The 4-bromobenzamide is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronate ester group.

    Coupling with Pyridazine: Finally, the boronate ester intermediate is coupled with pyridazine-3-boronic acid using a Suzuki-Miyaura cross-coupling reaction to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors in enzymatic studies. The pyridazine ring is known for its biological activity, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The presence of the benzamide group suggests possible applications in the development of anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Heterocycle Amide Substituent Molecular Weight Key Applications/Notes Reference
N-(pyridazin-3-yl)-4-(pinacol boronate)benzamide Pyridazine None (direct pyridazine linkage) 392.19* Suzuki coupling precursor
4-(Pinacol boronate)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide Pyridine (CF3) Trifluoromethylpyridine 392.19 Enhanced lipophilicity
N-(5-phenylpentyl)-4-(pinacol boronate)benzamide None 5-phenylpentyl N/A Tubulin-targeting agent
4-tert-butyl-N-[4-(pinacol boronate)phenyl]benzamide None 4-tert-butylphenyl N/A High steric bulk; research chemical
N-Methoxy-N-methyl-4-(pinacol boronate)benzamide None Methoxy-methyl 291.15 Improved solubility
4-(Pinacol boronate)-N-(pyridin-2-yl)cyclobutanecarboxamide Pyridine Cyclobutane N/A GSK-3β inhibitor (95% purity)

*Calculated based on .

Key Observations:

  • Heterocyclic Variations: Pyridazine (target compound) vs. pyridine, pyrimidine, or pyrazole in analogs .
  • Flexible chains (e.g., 5-phenylpentyl in ) may improve membrane permeability.
  • Electronic Effects: Trifluoromethyl groups () enhance electron-withdrawing properties, altering reactivity and metabolic stability.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) HRMS (m/z) Solubility Notes Reference
N-(pyridazin-3-yl)-4-(pinacol boronate)benzamide N/A 392.19 (calc.) Low aqueous solubility
N-Methoxy-N-methyl analog 94–101 291.15 Improved DMSO solubility
4-tert-butyl-N-[4-(pinacol boronate)phenyl]benzamide N/A N/A High lipophilicity
GSK-3β inhibitor (compound 40) 257–258 396 (M+) Moderate aqueous solubility

Key Observations:

  • Melting Points: Amorphous analogs (e.g., target compound) lack defined melting points, while crystalline derivatives (e.g., ) exhibit sharp ranges.
  • Lipophilicity: Bulky substituents (e.g., tert-butyl) increase logP, impacting blood-brain barrier penetration .

Biological Activity

N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H20BN3O3C_{15}H_{20}BN_{3}O_{3}, with a molecular weight of approximately 261.12 g/mol. The structure features a pyridazine ring and a boron-containing dioxaborolane moiety, which are critical for its chemical reactivity and biological interactions.

Key Structural Features:

  • Pyridazine Ring : Contributes to the compound's ability to interact with various biological targets.
  • Dioxaborolane Moiety : Enhances the compound's stability and potential for forming complexes with biomolecules.

Research indicates that this compound may exhibit inhibitory activity against several key kinases involved in cellular signaling pathways:

  • GSK-3β Inhibition : This compound has been shown to inhibit GSK-3β with an IC50 value of approximately 10 nM. GSK-3β is implicated in various cellular processes including glycogen metabolism and cell cycle regulation.
  • IKK-β and ROCK-1 Inhibition : Inhibitory activity against IKK-β and ROCK-1 has also been observed, suggesting potential applications in inflammation and cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that the compound significantly reduces nitric oxide (NO) levels in BV-2 microglial cells, indicating anti-inflammatory properties. Furthermore, it has been shown to decrease interleukin (IL)-6 levels at concentrations as low as 1 µM.

Comparative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activity of this compound compared to other known inhibitors:

Compound NameTarget KinaseIC50 (nM)Reference
This compoundGSK-3β10
StaurosporineGSK-3β405
Compound IIIKK-β4380
Compound IIIROCK-11760

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzamide in BV-2 microglial cells. The results indicated a significant reduction in NO production at concentrations of 1 µM and 10 µM compared to control groups. This suggests that the compound could be beneficial in treating neuroinflammatory conditions.

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